6-(Hydroxymethyl)pyridine-3-boronic acid hydrochloride
Description
6-(Hydroxymethyl)pyridine-3-boronic acid hydrochloride is a boronic acid derivative with a hydroxymethyl (-CH$2$OH) substituent at the 6-position of the pyridine ring and a boronic acid (-B(OH)$2$) group at the 3-position, complexed with hydrochloric acid to form a stable salt. Its molecular formula is C$6$H$9$BClNO$_3$ (when accounting for the hydrochloride salt), with a molecular weight of 188.41 g/mol. The hydroxymethyl group enhances hydrophilicity, improving aqueous solubility, while the boronic acid moiety enables reversible covalent interactions with diols, making it valuable in catalysis and Suzuki-Miyaura cross-coupling reactions. The hydrochloride salt form stabilizes the compound, a common feature in boronic acids to prevent decomposition.
Properties
IUPAC Name |
[6-(hydroxymethyl)pyridin-3-yl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3.ClH/c9-4-6-2-1-5(3-8-6)7(10)11;/h1-3,9-11H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHCQHFKJPVRTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)CO)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309980-30-0 | |
| Record name | Boronic acid, B-[6-(hydroxymethyl)-3-pyridinyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309980-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Preparation of 3-Bromo-6-(Hydroxymethyl)pyridine
The precursor is synthesized via bromination of 6-(hydroxymethyl)pyridine. Directed ortho-metalation using a hydroxymethyl-directed strategy or electrophilic bromination in acidic media can achieve regioselectivity. For example, 3-bromo-4-methylbenzonitrile was synthesized using N-bromosuccinimide (NBS) in sulfuric acid, a method adaptable to pyridine systems.
Borylation Reaction Conditions
Optimized conditions from analogous syntheses include:
| Parameter | Optimal Value |
|---|---|
| Catalyst | Pd(dppf)Cl₂ |
| Boron Source | Bis(pinacolato)diboron |
| Base | Potassium Acetate |
| Solvent | 1,4-Dioxane |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
Under these conditions, the pinacol boronate ester intermediate forms in >80% yield. Hydrolysis to the boronic acid is achieved using hydrochloric acid, followed by salt formation with excess HCl.
Hydrolysis and Hydrochloride Salt Formation
The boronate ester intermediate requires hydrolysis to yield the free boronic acid. Acidic hydrolysis (6M HCl) at 25–50°C for 2–4 hours is typical. Subsequent treatment with concentrated HCl precipitates the hydrochloride salt. Key considerations include:
- Acid Concentration : Higher HCl concentrations (>6M) improve salt yield but risk boronic acid decomposition.
- Temperature Control : Excessive heat during hydrolysis leads to deboronation or hydroxymethyl group oxidation.
Alternative Route: Oxidation of 6-Methylpyridine-3-boronic Acid
For substrates where direct hydroxymethylation is challenging, post-borylation oxidation offers an alternative.
Synthesis of 6-Methylpyridine-3-boronic Acid
Starting from 3-bromo-6-methylpyridine, Miyaura borylation installs the boronic acid group. This method, detailed for 6-methylpyridine-3-boronic acid , achieves yields up to 82% using Pd catalysis.
Oxidation of Methyl to Hydroxymethyl
Controlled oxidation of the methyl group employs SeO₂ or KMnO₄ under mild conditions. For example:
$$ \text{6-Methylpyridine-3-boronic acid} \xrightarrow{\text{SeO}2, \text{H}2\text{O}, 60^\circ\text{C}} \text{6-(Hydroxymethyl)pyridine-3-boronic acid} $$
Yields range from 50–70%, necessitating boronate ester protection during oxidation to prevent side reactions.
Optimization of Reaction Conditions
Critical parameters for scalability and purity include catalyst loading, solvent choice, and workup procedures. Data from continuous flow hydrogenation suggest that flow systems improve safety and efficiency in nitro reduction, a strategy adaptable to salt formation.
Catalyst Recycling
Pd/C catalysts recovered from hydrogenation steps reduce costs. For example, flow reactors achieve 95% yield with 0.34 mol% Pd/C, enabling reuse for >5 cycles without significant activity loss.
Purification Techniques
Chromatography-free purification, as demonstrated in benzoxaborolane synthesis, involves trituration with ethanol or aqueous HCl to isolate the hydrochloride salt with >99% purity.
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxymethyl)pyridine-3-boronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The boronic acid group can be reduced to form boranes.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions are typically mild, allowing for high functional group tolerance .
Major Products Formed
The major products formed from these reactions include substituted pyridine derivatives, boranes, and various oxidized products such as aldehydes and carboxylic acids .
Scientific Research Applications
6-(Hydroxymethyl)pyridine-3-boronic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 6-(Hydroxymethyl)pyridine-3-boronic acid hydrochloride exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The pathways involved include the formation of boronate esters and the modulation of enzyme activity through covalent interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between 6-(hydroxymethyl)pyridine-3-boronic acid hydrochloride and related pyridine-3-boronic acid derivatives:
Key Findings:
Substituent Effects on Reactivity and Solubility: The hydroxymethyl group in the target compound improves hydrophilicity compared to methyl or alkoxy substituents, which are more lipophilic. Hydrophobic chains (e.g., 3-phenylpropoxy in compound 3i) enhance biological activity by interacting with hydrophobic pockets in efflux pumps, as seen in Staphylococcus aureus NorA inhibition.
Biological Activity: Alkoxy derivatives with aromatic side chains (e.g., 6-(3-phenylpropoxy)) exhibit superior NorA inhibition due to hydrophobic binding, whereas hydroxymethyl derivatives may lack efficacy in such roles despite better solubility.
Cross-Coupling Applications: Electron-withdrawing groups (e.g., -Cl in 5-chloro derivatives) activate the boronic acid for Suzuki-Miyaura reactions, while bulky groups (e.g., BOC-protected amino) hinder reactivity.
Salt Forms :
- Hydrochloride salts (e.g., pyridine-3-boronic acid HCl) improve stability and shelf life compared to free boronic acids.
Contradictions and Limitations:
- lists the molecular formula of 6-(hydroxymethyl)pyridine-3-boronic acid as C$6$H$8$BNO$_3$, excluding the hydrochloride component. The correct formula for the hydrochloride salt should include an additional HCl moiety, as seen in analogous compounds.
- Biological activity data for the target compound is absent in the provided evidence, necessitating further studies to confirm its efficacy in antimicrobial or catalytic roles.
Biological Activity
6-(Hydroxymethyl)pyridine-3-boronic acid hydrochloride is an organoboron compound with the molecular formula C6H8BNO3·HCl and a molecular weight of 152.94 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its role as an enzyme inhibitor and its applications in drug design.
The primary mechanism of action for 6-(Hydroxymethyl)pyridine-3-boronic acid involves the formation of reversible covalent bonds with diols and other nucleophiles. This property enables it to act as a potent inhibitor of various enzymes, particularly proteasomes and β-lactamases, which are critical in cancer progression and bacterial resistance, respectively .
Key Features:
- Reversible Binding : The boronic acid group can interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity.
- Versatility : The presence of both a hydroxymethyl group and a boronic acid group allows for a broader range of chemical reactions compared to similar compounds.
Anticancer Activity
Research indicates that 6-(Hydroxymethyl)pyridine-3-boronic acid exhibits significant anticancer properties. It has been shown to inhibit cell cycle progression at the G2/M phase in various cancer cell lines, leading to growth inhibition. For instance, studies have reported IC50 values indicating its potency against multiple cancer types, making it a promising lead compound for further development .
Antibacterial Activity
This compound has also demonstrated antibacterial activity, particularly against resistant strains of bacteria. Its design as a β-lactamase inhibitor allows it to restore the efficacy of β-lactam antibiotics against resistant strains by inhibiting the enzymes responsible for antibiotic degradation .
Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | Inhibits G2/M phase progression | |
| Antibacterial | Effective against resistant strains | |
| Enzyme Inhibition | Inhibits proteasomes and β-lactamases |
Case Study 1: Anticancer Properties
In vitro studies have shown that 6-(Hydroxymethyl)pyridine-3-boronic acid can effectively inhibit the proliferation of U266 cells, a human multiple myeloma cell line. The compound led to significant cell death when administered at concentrations correlating with its IC50 values, suggesting its potential as a therapeutic agent in cancer treatment .
Case Study 2: Antibacterial Efficacy
A study focusing on the antibacterial properties of this compound revealed that it significantly inhibited the activity of class C β-lactamases, which are often responsible for antibiotic resistance in Gram-negative bacteria. The compound's ability to bind covalently and reversibly to serine residues in the active site enhances its effectiveness against problematic strains found in clinical settings .
Q & A
Q. How can researchers confirm the purity and structural integrity of 6-(Hydroxymethyl)pyridine-3-boronic acid hydrochloride?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Employ , , and NMR to verify the presence of the hydroxymethyl group, pyridine ring, and boronic acid moiety. For example, the NMR signal for boronic acids typically appears near 30 ppm.
- High-Performance Liquid Chromatography (HPLC) : Assess purity via reverse-phase HPLC using a C18 column with UV detection at 254 nm. A purity threshold of ≥95% is recommended for synthetic intermediates.
- Mass Spectrometry (MS) : Confirm molecular weight (152.94 g/mol) using ESI-MS or MALDI-TOF.
- Elemental Analysis : Validate empirical formula (CHBNO) by comparing experimental and theoretical C/H/N percentages .
Q. What are the recommended storage conditions to prevent decomposition of this compound?
- Methodological Answer : Store in a tightly sealed, light-resistant container under inert atmosphere (e.g., argon) at 2–8°C. The boronic acid group is prone to hydrolysis, so avoid exposure to moisture. For long-term stability, lyophilize the compound and store at -20°C. Pre-dissolve in anhydrous DMSO or THF for reaction aliquots .
Q. How should researchers safely handle this compound in aqueous environments?
- Methodological Answer :
- Use cold, deionized water (pH 6–8) for dissolution to minimize boronic acid hydrolysis.
- Add stabilizers like 1,2-dimethoxyethane (5–10% v/v) to aqueous solutions to reduce decomposition.
- Conduct reactions under nitrogen/argon to exclude oxygen, which can promote oxidative deboronation .
Advanced Research Questions
Q. How does the hydroxymethyl group influence reactivity in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : The hydroxymethyl group (-CHOH) can act as a hydrogen-bond donor, enhancing solubility in polar solvents (e.g., DMF/HO mixtures). However, it may sterically hinder coupling at the boronic acid site. To mitigate this:
- Use Pd(PPh) or XPhos Pd G3 catalysts, which tolerate bulky substrates.
- Optimize pH (7.5–9.0) to deprotonate the boronic acid while keeping the hydroxymethyl group neutral.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or NMR to detect boronate ester formation .
Q. What synthetic strategies maximize yield during the preparation of this compound?
- Methodological Answer :
- Stepwise Functionalization : Start with 5-bromo-2-hydroxymethylpyridine. Perform Miyaura borylation using bis(pinacolato)diboron (Bpin), Pd(dppf)Cl, and KOAc in dioxane (80°C, 12 h).
- Acid Hydrolysis : Treat the pinacol ester intermediate with 1M HCl in THF/HO (1:1) at 0°C to yield the boronic acid hydrochloride.
- Yield Optimization : Maintain reaction temperatures below 10°C during acid hydrolysis to prevent deboronation. Typical yields range from 65–75% after recrystallization (ethanol/water) .
Q. How does pH affect the stability of this compound in biological buffers?
- Methodological Answer :
- Stability Testing : Incubate the compound (1 mM) in PBS (pH 7.4), Tris-HCl (pH 8.5), and acetate (pH 5.0) at 25°C. Monitor degradation via HPLC every 24 hours.
- Findings : At pH < 6, rapid hydrolysis of the boronic acid occurs (t < 6 h). At pH 7.4–8.5, stability improves (t > 48 h) due to boronate anion formation. Use pH 7.4 buffers with 0.1% BSA to mimic physiological conditions .
Q. What advanced characterization techniques are required when commercial analytical data is unavailable?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry of the boronic acid and hydroxymethyl groups.
- Dynamic Light Scattering (DLS) : Assess aggregation in aqueous solutions, which can affect reactivity.
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature and hygroscopicity under controlled humidity .
Contradictions and Limitations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
